molecular formula C18H17F2N3O4 B6574981 3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide CAS No. 1105210-29-4

3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide

Cat. No. B6574981
CAS RN: 1105210-29-4
M. Wt: 377.3 g/mol
InChI Key: OFYORLGKTLEUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group . They have a wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT) . These properties include things like melting point, boiling point, solubility, and stability.

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention due to their antiviral properties. Specifically, 3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide exhibits inhibitory activity against influenza A. Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole showed potent antiviral activity against Coxsackie B4 virus .

Biological Potential

Indole derivatives possess diverse biological activities beyond antiviral effects:

Other Applications

While antiviral and biological activities dominate, it’s worth exploring other potential uses:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives are used in medicine due to their ability to bind to various biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s being developed as a drug, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O4/c1-22-10-12(17(25)23-4-6-27-7-5-23)9-15(18(22)26)21-16(24)11-2-3-13(19)14(20)8-11/h2-3,8-10H,4-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYORLGKTLEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C=C2)F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.